XMU-MP-1, chemically known as 4-((5,10-dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide, is a potent and selective inhibitor of mammalian STE20-like kinases 1 and 2 (MST1/2). [] MST1/2 are core kinases of the Hippo signaling pathway, a crucial regulator of organ size, cell proliferation, and apoptosis. [] XMU-MP-1 acts by blocking MST1/2 kinase activities, subsequently activating the downstream effector Yes-associated protein (YAP) and promoting cell growth. [] This compound is widely used in scientific research to investigate the role of the Hippo pathway in various biological processes and diseases.
XMU-MP-1 is a small molecule inhibitor that specifically targets mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are critical components of the Hippo signaling pathway. The Hippo pathway plays a significant role in regulating cell proliferation, apoptosis, and tissue homeostasis. By inhibiting MST1/2, XMU-MP-1 promotes the activation of the downstream transcriptional regulator YAP1 (Yes-associated protein), which is associated with pro-proliferative and anti-apoptotic effects in various cellular contexts .
XMU-MP-1 was developed as part of research efforts to explore therapeutic options for conditions involving dysregulation of the Hippo pathway. It is commercially available from several suppliers, including Tocris Bioscience and MedChemExpress, and has been utilized in various preclinical studies to assess its biological effects in different models of disease .
XMU-MP-1 is classified as a kinase inhibitor, specifically targeting MST1/2. Its chemical classification includes:
The compound is synthesized to achieve high purity (≥98% as determined by HPLC) and is stored at -20°C to maintain stability. The synthesis process likely includes:
XMU-MP-1 primarily functions as an inhibitor of MST1/2 kinases, leading to downstream effects on cell signaling pathways. Its interactions can be summarized as follows:
In experimental settings, XMU-MP-1 has been shown to block the cytotoxic effects of chemotherapeutic agents like paclitaxel by inducing cell cycle arrest rather than promoting proliferation . This unexpected effect highlights the need for careful interpretation when using this compound in proliferative tissue studies.
The mechanism through which XMU-MP-1 exerts its effects involves several steps:
Studies have shown that XMU-MP-1 has IC50 values of approximately 38.1 nM for MST2 and 71.1 nM for MST1, indicating its potency as a selective inhibitor .
XMU-MP-1 exhibits the following physical properties:
Key chemical properties include:
XMU-MP-1 has been investigated for various scientific applications, including:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: